molecular formula C10H4Cl4 B106914 1,2,5,6-Tetrachloronaphthalene CAS No. 67922-22-9

1,2,5,6-Tetrachloronaphthalene

Cat. No.: B106914
CAS No.: 67922-22-9
M. Wt: 265.9 g/mol
InChI Key: ZPUUGNBIWHBXBM-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrachloronaphthalene (TCN) is a polychlorinated naphthalene (PCN) that is used in a variety of scientific applications. It is a white crystalline solid with a molecular weight of 266.7 g/mol and a melting point of 166°C. TCN has been extensively studied due to its potential applications in chemical synthesis, research, and laboratory experiments.

Scientific Research Applications

Environmental Impact Assessment

Research has been conducted to understand the environmental distribution and impact of polychlorinated naphthalenes (PCNs) like 1,2,5,6-tetrachloronaphthalene. A study highlighted the spatial distribution of PCNs, including tetrachloronaphthalene, in the Great Lakes. The study found that concentrations varied spatially, with certain lakes showing higher levels due to surrounding population and industrial areas. It also noted that while some PCNs were volatilizing from bodies of water, others were near equilibrium or experiencing net deposition, indicating complex environmental dynamics (Helm et al., 2003).

Analytical Chemistry and Identification

In analytical chemistry, research has focused on the identification and separation of various PCN isomers, including tetrachloronaphthalene. A study utilized comprehensive two-dimensional GC (GC × GC) to separate 22 tetrachloronaphthalene isomers found in technical chloronaphthalene Halowax formulations. The study emphasized the complexity of these mixtures and the importance of accurate analytical methods for identifying and quantifying individual isomers, which is crucial for understanding their environmental and health impacts (Łukaszewicz et al., 2007).

Degradation and Environmental Remediation

Research has also been done on the degradation of chlorinated naphthalenes, including tetrachloronaphthalene, using Fe–Al composite oxides. This study evaluated the degradation of 1,2,3,4-tetrachloronaphthalene and proposed a hypothesized reaction mechanism. Understanding the degradation pathways and mechanisms is crucial for developing effective remediation strategies for these persistent organic pollutants (Liu et al., 2017).

Material Science and Engineering

In the field of material science, research has been conducted on the synthesis and characterisation of various materials, including those related to naphthalene derivatives. For instance, a study focused on the synthesis, characterisation, and investigation of the photophysical and photochemical properties of core-substituted naphthalene diimide dyes. This research is important for the development of new materials with potential applications in electronics, photonics, and other fields (Thalacker et al., 2006).

Safety and Hazards

According to the NIOSH Pocket Guide to Chemical Hazards, tetrachloronaphthalene, which includes 1,2,5,6-Tetrachloronaphthalene, can cause acne-form dermatitis, headache, lassitude (weakness, exhaustion), anorexia, dizziness, jaundice, and liver injury. It can affect the liver, skin, and central nervous system .

Mechanism of Action

Mode of Action

The degradation of 1,2,5,6-Tetrachloronaphthalene was evaluated over three of the prepared rod-like Fe–Al composite oxides . The results showed that their reactive activities were in the order of FeAl-5 > FeAl-10 > FeAl-1 . The generation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes suggested the occurrence of successive hydrodechlorination reactions .

Biochemical Pathways

The major hydrodechlorination pathway was judged to be CN-27 / CN-14 / CN-4 / CN-2 . Additionally, the detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .

Pharmacokinetics

It is known that the compound has a molecular weight of 265951 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the degradation of the compound into various chloronaphthalenes through hydrodechlorination reactions . This process can lead to the formation of different chloronaphthalene congeners, depending on the environmental conditions and the presence of other substances .

Action Environment

The action of this compound is influenced by environmental factors. For example, the degradation of the compound was evaluated over three types of Fe–Al composite oxides, and the results showed that their reactive activities varied depending on their different pore structural properties and reactive sites . Furthermore, the presence of other substances can influence the hydrodechlorination and reverse chlorination reactions .

Biochemical Analysis

Biochemical Properties

1,2,5,6-Tetrachloronaphthalene can induce different biochemical changes by activating cellular aryl hydrocarbon receptor (AhR)

Cellular Effects

It is known to have dioxin-like toxic properties , which suggests it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to induce biochemical changes by activating the cellular aryl hydrocarbon receptor (AhR)

Properties

IUPAC Name

1,2,5,6-tetrachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUUGNBIWHBXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218136
Record name 1,2,5,6-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67922-22-9
Record name Naphthalene, 1,2,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,5,6-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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